molecular formula C13H23F3N2O2 B6637122 N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide

N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide

Cat. No.: B6637122
M. Wt: 296.33 g/mol
InChI Key: GBKSQCUZQZCOLV-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a hydroxyl group

Properties

IUPAC Name

N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F3N2O2/c1-9(10(19)17-11(2,3)4)18-7-5-12(20,6-8-18)13(14,15)16/h9,20H,5-8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKSQCUZQZCOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)N1CCC(CC1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction.

    Amidation: The final step involves the formation of the amide bond by reacting the piperidine derivative with tert-butylamine and a suitable coupling agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the effects of trifluoromethyl and hydroxyl substitutions on biological activity.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, polymers, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The amide bond provides structural stability and can participate in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-[4-hydroxy-4-(methyl)piperidin-1-yl]propanamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-tert-butyl-2-[4-hydroxy-4-(ethyl)piperidin-1-yl]propanamide: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness

N-tert-butyl-2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals.

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